トロバフロキサシンメシル酸塩

概要

説明

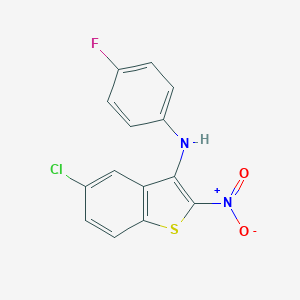

トロバフロキサシンメシル酸塩は、ファイザー社によってトロバンという商品名で広く販売されてきた広域スペクトル抗生物質です。 それは、DNAジャイレースとトポイソメラーゼIVの活性を阻害することにより、様々な細菌における超らせん状DNAのほどけを阻害することで、抗菌活性を発揮します 。 この化合物は、以前のフルオロキノロンと比較して、グラム陰性菌よりもグラム陽性菌に対してより効果的であることが示されています 。 肝毒性の可能性があるため、トロバフロキサシンメシル酸塩は市場から撤退しました .

製法

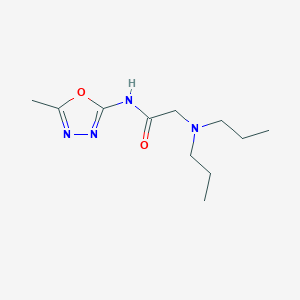

トロバフロキサシンメシル酸塩の合成は、いくつかの重要なステップを伴います。 環構築における重要な反応は、エチルジアゾ酢酸とN-Cbz-3-ピロリンの1,3-双極子環状付加反応であり、ピラゾリジンが生成されます 。 熱分解により、窒素が失われ、シクロプロピルピロリジン環が形成されます 。 次に、エステルを対応するカルボン酸に鹸化します 。 酸は、ジフェニルホスホリルアジドで処理すると、クルチウス転位の一種を起こし、不安定なイソシアネートが生成されます 。 反応媒体からtert-ブチルアルコールが反応性官能基に付加し、tert-ブチルオキシカルボニル保護基誘導体として生成物が得られます 。 触媒的水素化により、カルボベンジルオキシ保護基が除去され、2級アミンが生成されます 。 このアミンは、エチル1-(2,4-ジフルオロフェニル)-6,7-ジフルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボキシレートのより反応性の高い7位におけるフッ素を置換するために使用されます .

科学的研究の応用

Trovafloxacin mesylate has been used in various scientific research applications. It has been used as a test compound in toxicity assays to assess its toxicity in two-dimensional hepatocyte cultures . It has also been used to manipulate the mechanism of apoptotic cell disassembly during apoptosis . Additionally, trovafloxacin mesylate has been investigated for its therapeutic role in the treatment of experimental bacterial keratitis . It has shown significant efficacy in reducing colony-forming units in bacterial keratitis models .

作用機序

生化学分析

Biochemical Properties

Trovafloxacin mesylate’s bactericidal action results from the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair . By inhibiting these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating, thus stopping the infection.

Cellular Effects

Trovafloxacin mesylate has been shown to have significant effects on various types of cells. For instance, it has been found to elicit vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release at clinically relevant concentrations . It also significantly inhibited ATP release and migration of chemotactic-stimulated microglial cells .

Molecular Mechanism

The molecular mechanism of Trovafloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria, a critical step in DNA replication and transcription . By blocking these enzymes, Trovafloxacin mesylate prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Dosage Effects in Animal Models

In animal models, Trovafloxacin mesylate has shown to be effective in clearing lung infection . It was also found to be effective in preventing metastasis of leukemia cells to the lungs and other tissues, and in prolonging the survival of mice .

Metabolic Pathways

Trovafloxacin mesylate is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of Trovafloxacin mesylate is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .

準備方法

The synthesis of trovafloxacin mesylate involves several key steps. The key reaction in building the ring consists of a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in the loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate . The reactive function adds tert-Butyl alcohol from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

化学反応の分析

トロバフロキサシンメシル酸塩は、置換反応などの様々な化学反応を起こします。 それは、細菌のDNA複製、転写、修復に必須な酵素であるDNAジャイレースとトポイソメラーゼIVの活性を阻害します 。 これらの反応から生成される主要な生成物は、細菌のDNA過程の阻害であり、殺菌効果をもたらします .

科学研究への応用

トロバフロキサシンメシル酸塩は、様々な科学研究に応用されてきました。 それは、2次元肝細胞培養における毒性を評価するために、毒性アッセイにおける試験化合物として使用されてきました 。 それはまた、アポトーシス中のアポトーシス細胞の分解機構を操作するために使用されてきました 。 さらに、トロバフロキサシンメシル酸塩は、実験的細菌性角膜炎の治療における治療的役割について調査されています 。 それは、細菌性角膜炎モデルにおけるコロニー形成単位の減少に顕著な効果を示しました .

類似化合物との比較

特性

IUPAC Name |

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNZICQDCVYXFW-GIPYJWDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045701 | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147059-75-4 | |

| Record name | Trovafloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trovafloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROVAFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)

![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)

![[5'-13C]thymidine](/img/structure/B119643.png)